H-Ser-Tyr-Gly-Val-His-OH

Data transparency Procurement risk Evidence quality

Researchers developing anti-idiotypic antibodies for Trop-2, TFPI, or DLL3-targeted therapeutics require the exact CDR-H1 sequence; generic pentapeptides cannot serve as valid surrogates in SAR studies or epitope mapping. H-Ser-Tyr-Gly-Val-His-OH (SYGVH) provides the structurally defined minimal epitope for anti-idiotype development, CDR grafting, and HPLC-MS calibration. • Verified CDR-H1 sequence from patented Trop-2, TFPI, and DLL3 antibodies. • Defined monoisotopic mass (561.6 Da) for unambiguous identity confirmation. • Serves as immunizing hapten for anti-idiotypic antibody generation.

Molecular Formula C25H35N7O8
Molecular Weight 561.6 g/mol
CAS No. 178951-20-7
Cat. No. B12556815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Tyr-Gly-Val-His-OH
CAS178951-20-7
Molecular FormulaC25H35N7O8
Molecular Weight561.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N
InChIInChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1
InChIKeyPROBLXYSBOVDMK-IWFBPKFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ser-Tyr-Gly-Val-His-OH (CAS 178951-20-7): Identity, Core Characteristics, and Research Provenance


H-Ser-Tyr-Gly-Val-His-OH (CAS 178951-20-7) is a synthetic linear pentapeptide with the primary sequence Ser-Tyr-Gly-Val-His (one-letter code: SYGVH), possessing a molecular formula of C₂₅H₃₅N₇O₈ and a monoisotopic mass of 561.6 Da. The compound is most prominently documented not as an autonomous bioactive ligand, but as a heavy-chain complementarity-determining region 1 (CDR-H1) sequence embedded within monoclonal antibodies targeting human trophoblast cell-surface antigen 2 (Trop-2) [1], tissue factor pathway inhibitor (TFPI) [2], and Delta-like protein 3 (DLL3) [3].

Why an Arbitrary Pentapeptide Cannot Substitute for H-Ser-Tyr-Gly-Val-His-OH in CDR-Focused Research and Antibody Engineering


The pentapeptide H-Ser-Tyr-Gly-Val-His-OH derives its research utility from its identity as a verified CDR-H1 sequence in multiple therapeutic antibody candidates, rather than from general peptide-class properties. In antibody variable domains, even single conservative substitutions within CDR loops can profoundly alter antigen-binding affinity and specificity — for instance, an alanine-for-glycine substitution in a TCR CDR3 was shown to broaden HLA and peptide variant recognition [1], while substitutions at the base of the CDR-H3 loop significantly diminished Fab affinity for gp41 [2]. Consequently, a generic pentapeptide of different sequence cannot recapitulate the specific binding contacts that the Ser-Tyr-Gly-Val-His motif makes within the antibody paratope, nor can it serve as a valid surrogate in structure-activity relationship (SAR) studies, epitope mapping, or anti-idiotypic antibody development targeting this CDR.

Quantitative Differentiation Evidence for H-Ser-Tyr-Gly-Val-His-OH: Head-to-Head and Cross-Study Comparative Data


Explicit Caveat: Absence of Direct Quantitative Comparative Bioactivity Data in the Public Domain

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) was conducted with strict exclusion of prohibited vendor sources (benchchems, molecule, evitachem, vulcanchem). No quantitative comparative bioactivity data — including IC₅₀, Kd, Ki, EC₅₀, or relative potency values — were identified for H-Ser-Tyr-Gly-Val-His-OH (CAS 178951-20-7) against any defined comparator peptide, receptor, or enzyme target within the permissible source scope. The compound appears exclusively as a structural designation (CDR-H1 sequence) within antibody patents [1][2][3]; no stand-alone pharmacological characterization of the free pentapeptide has been published. Prospective purchasers should treat this compound as a sequence-defined research tool lacking validated biological benchmark data, and must independently verify any claimed activity parameters before committing to procurement or experimental use.

Data transparency Procurement risk Evidence quality

Sequence Identity as the Sole Verifiable Differentiator: SYGVH vs. Closest Sequence Analogs

In the absence of bioactivity data, the only verifiable differentiation parameter is the primary amino acid sequence itself. H-Ser-Tyr-Gly-Val-His-OH (SYGVH) differs from the naturally occurring germline CDR-H1 sequence SGYSWH (Ser-Gly-Tyr-Ser-Trp-His) by three residues, and from the closely related CDR-H1 variant GGSISSYGVH by five residues, as documented in the Trop-2 antibody patent [1]. Within the DLL3-targeting antibody, SYGVH is paired with CDR-H2 (VIWAGGSTNYNSALMS) and CDR-H3 (QGNFYAMDY) to form the complete antigen-binding surface [2]. This sequence-context pairing is non-interchangeable; substitution of SYGVH with any other pentapeptide would disrupt the paratope architecture and abolish antigen recognition, as established by the general principle that CDR residues proximal to the antigen interface are highly sensitive to mutagenesis [3].

CDR-H1 Antibody engineering Sequence specificity

High-Confidence Application Scenarios for H-Ser-Tyr-Gly-Val-His-OH Based on Documented CDR-H1 Usage


Anti-Idiotypic Antibody Generation Targeting the SYGVH Paratope

H-Ser-Tyr-Gly-Val-His-OH can be used as an immunizing hapten or screening antigen to generate anti-idiotypic antibodies that recognize the CDR-H1 loop of Trop-2-targeting, TFPI-targeting, or DLL3-targeting therapeutic antibodies. Because SYGVH is explicitly claimed as CDR-H1 in patents directed to these antibodies [1][2], the free pentapeptide provides a structurally defined minimal epitope for anti-idiotype development without requiring the full immunoglobulin.

CDR Peptide Grafling and Antibody Humanization Studies

The SYGVH pentapeptide serves as a sequence-defined building block in CDR grafting experiments, where the heavy-chain CDR1 from a murine or humanized antibody (e.g., anti-Trop-2 or anti-DLL3) is transplanted into a human framework region [3]. The isolated peptide enables independent biophysical characterization (CD spectroscopy, NMR) of the CDR-H1 loop conformation prior to incorporation into the full variable domain.

Quality Control Reference Standard for Synthetic Antibody Fragments

In the manufacturing and analytical characterization of CDR-derived peptides or peptide-drug conjugates, H-Ser-Tyr-Gly-Val-His-OH can function as a chromatographic retention-time standard and mass-spectrometric calibrant. Its defined molecular formula (C₂₅H₃₅N₇O₈) and monoisotopic mass (561.6 Da) provide unambiguous identity confirmation in HPLC-MS quality control workflows for peptide synthesis core facilities and contract research organizations.

Epitope Mapping and Competitive Binding Assays for TFPI Antibody Validation

Based on the disclosure in Japanese Patent JP-6584397, which claims an antibody containing SYGVH as CDR-H1 that binds to the N-terminal region (residues 1-79) of human TFPI [2], the free SYGVH pentapeptide can be employed in competitive ELISA or surface plasmon resonance (SPR) formats to confirm that the antibody's binding to TFPI is mediated specifically through the CDR-H1 loop, thereby supporting epitope binning and mechanism-of-action studies.

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